![molecular formula C21H22ClN3OS B2957743 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1331266-44-4](/img/structure/B2957743.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride
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Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives , which suggests that it may interact with targets that these derivatives are known to affect.
Mode of Action
It’s likely that the compound interacts with its targets in a way that is characteristic of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Biochemical Pathways
Given its use in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives , it’s plausible that it affects similar pathways as these derivatives.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H15N3S
- Molecular Weight : 245.35 g/mol
- CAS Number : 327077-32-7
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that it may exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound:
-
Cytotoxicity Studies :
- The compound has shown moderate to significant activity against multiple cancer cell lines including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) .
- In vitro studies demonstrated that certain analogs exhibited IC50 values comparable to established drugs like imatinib and sorafenib .
- Mechanism of Action :
Table 1: Cytotoxicity Data Against Various Cell Lines
Case Studies
-
Study on Antiproliferative Activity :
A study conducted on various synthesized compounds indicated that those containing the thiazolo-pyridine moiety showed enhanced antiproliferative activity against both hematological and solid tumor cell lines . The best-performing analogs were further characterized for their selectivity and potency. -
In Silico Docking Studies :
Molecular docking studies revealed that this compound has a favorable binding affinity for several protein kinases implicated in cancer signaling pathways. This suggests a potential for development as a targeted therapy in oncology .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c1-15-7-9-17(10-8-15)20(25)23-21-22-18-11-12-24(14-19(18)26-21)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTNYRYUNKSRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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